5,5,8,9-tetramethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
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Description
5,5,8,9-tetramethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is a useful research compound. Its molecular formula is C15H16F3N3 and its molecular weight is 295.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.12963201 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines involves the reaction of substituted 1-methylthio-3,4-dihydroisoquinolines with hydrazine hydrate and trifluoroacetic acid. This process yields corresponding 3-perfluoroalkyl derivatives through dehydration of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolyl)hydrazides of perfluorocarboxylic acids, highlighting a pathway to diverse structural analogs with potential applications in chemical synthesis and materials science (Glushkov et al., 2000).
Reaction Pathways and Mechanisms
Studies have demonstrated the valence bond isomerization of fused [1,2,3]triazolium salts with bridgehead nitrogen atom, leading to the formation of novel heterocycles through various mechanisms such as electrophilic substitution, pseudoelectrocyclization, and nucleophilic addition. This research opens new avenues for the development of complex organic molecules with potential applications in pharmacology and material science (Béres et al., 1999).
Applications in Organic Synthesis
Further research into the oxidative cyclization of 1-(3-arylisoquinolin-1-yl)-2-(arylmethylene)hydrazines in the presence of a hypervalent iodine oxidant showcases a proficient metal-free intramolecular C–N bond formation. This methodology underscores the compound's relevance in facilitating efficient synthetic routes for complex heterocycles, hinting at its utility in pharmaceutical synthesis and organic material development (Manivel et al., 2015).
Advanced Material Development
The exploration of domino reactions under transition-metal-free conditions for the synthesis of triazolo isoquinolines from 2-alkynylbenzaldehydes suggests potential applications in the development of novel materials and catalysts. These reactions, facilitating the formation of heterocycles under metal-free conditions, indicate the compound's potential in green chemistry and sustainable material production (Arigela et al., 2013).
Properties
IUPAC Name |
5,5,8,9-tetramethyl-3-(trifluoromethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3/c1-8-5-10-7-14(3,4)21-12(11(10)6-9(8)2)19-20-13(21)15(16,17)18/h5-6H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCZHLYXJLQZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C3=NN=C(N3C(C2)(C)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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